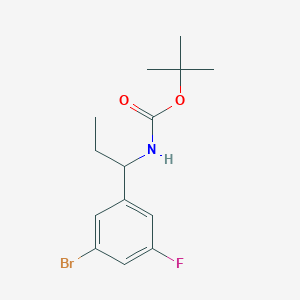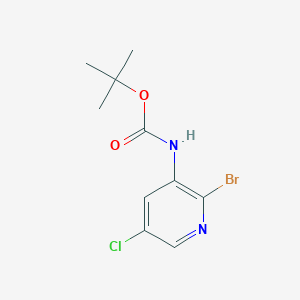
3-Morpholinopropanal hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinopropanal hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a derivative of 3-Morpholinopropanal, which contains a morpholine ring attached to a propanal group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropanal hydrochloride typically involves the reaction of morpholine with propanal under controlled conditions. One common method includes the use of para-fluorobenzylamine and magnesium sulfate in tetrahydrofuran at room temperature, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinopropanal hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Morpholinopropanal hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 3-Morpholinopropanal hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It may also participate in signaling pathways by modifying the activity of key proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropanal: The parent compound without the hydrochloride group.
3-(N-morpholino)propanesulfonic acid: A similar compound with a sulfonic acid group instead of an aldehyde.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A compound with a similar morpholine ring structure but different functional groups
Uniqueness
3-Morpholinopropanal hydrochloride is unique due to its specific combination of a morpholine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-morpholin-4-ylpropanal;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h5H,1-4,6-7H2;1H |
InChI Key |
BNMDGSPLKKODEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


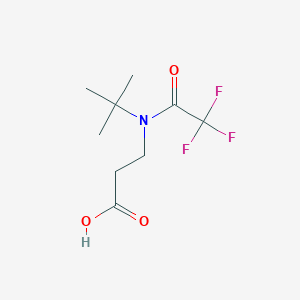
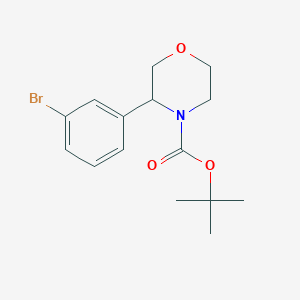
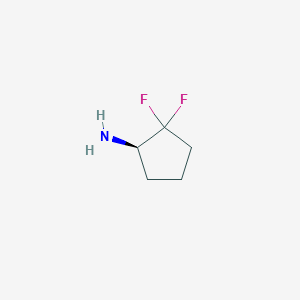
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)

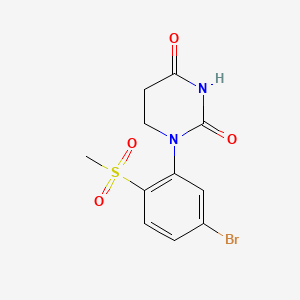
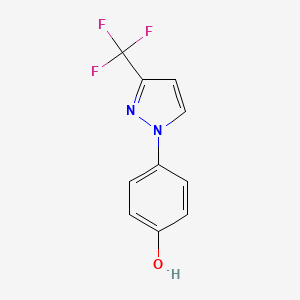
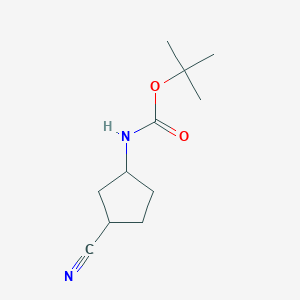
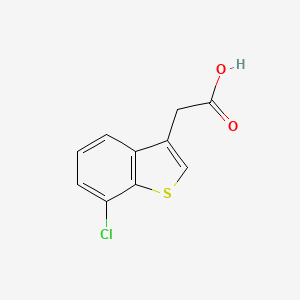
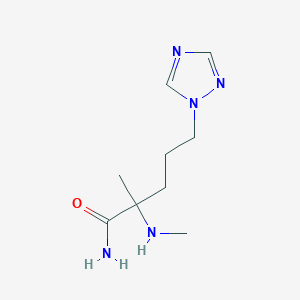
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)
![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
